Perazine

Descripción

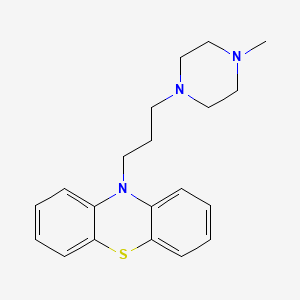

Structure

3D Structure

Propiedades

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVCQFUGFRXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate) | |

| Record name | Perazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048628 | |

| Record name | Perazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-97-9 | |

| Record name | Perazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perazine's Mechanism of Action on Dopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine receptors in the central nervous system. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its interaction with dopamine receptor subtypes. We present quantitative data on binding affinities, detail the experimental protocols used for these determinations, and illustrate the key signaling pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

This compound is a typical antipsychotic medication utilized in the management of psychotic disorders such as schizophrenia.[1][2] Its clinical efficacy is intrinsically linked to its ability to modulate dopaminergic neurotransmission.[1][2] Understanding the precise molecular interactions between this compound and dopamine receptors is crucial for optimizing therapeutic strategies and developing novel antipsychotic agents with improved efficacy and side-effect profiles. This guide delves into the core of this compound's pharmacodynamics, focusing on its engagement with dopamine D2-like receptors.

This compound's Binding Affinity for Dopamine Receptors

This compound exhibits a high affinity for D2-like dopamine receptors, particularly the D2 and D3 subtypes.[2][3][4][5] This antagonist activity at D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects.[6][1][7] The binding affinity of this compound for various dopamine receptor subtypes has been quantified using radioligand binding assays, with the inhibition constant (Ki) serving as a measure of this affinity. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Binding Affinities (Ki) for Dopamine and Other Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | Antagonist activity noted, specific Ki not consistently reported | [8][9] |

| Dopamine D2 | 0.56, 0.765, 1.4 | [2][3][4][5][10] |

| Dopamine D3 | 0.43, 0.13 | [2][3][4][5] |

| Dopamine D4 | Data not consistently available | |

| Dopamine D5 | Data not consistently available | |

| Serotonin 5-HT2A | 5.6, 6 | [2][3][5][10] |

| Alpha-1A Adrenergic | 10 | [4][5] |

| Histamine H1 | 8 | [4][5] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue preparation.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies using radioligands like [11C]raclopride have been instrumental in determining the in vivo occupancy of D2 receptors by antipsychotic drugs in the human brain. For typical antipsychotics, a therapeutic window of 60-80% D2 receptor occupancy is generally associated with clinical efficacy, while occupancies above 80% are linked to a higher risk of extrapyramidal side effects.[11][12]

A PET study on patients treated with perphenazine demonstrated that serum concentrations of 1.8 to 9 nmol/l resulted in a central D2 receptor occupancy ranging from 66% to 82%.[12] This finding aligns with the established therapeutic window for antipsychotic efficacy.

Table 2: Perphenazine D2 Receptor Occupancy in Humans

| Serum Concentration (nmol/l) | D2 Receptor Occupancy (%) | Reference |

| 1.8 - 9 | 66 - 82 | [12] |

Downstream Signaling Pathways

This compound's antagonism of the D2 dopamine receptor modulates intracellular signaling cascades. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

G-Protein-Dependent Signaling

Upon binding, dopamine typically activates the D2 receptor, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[13][14] By blocking the D2 receptor, this compound prevents this dopamine-induced inhibition, thereby influencing the activity of downstream effectors such as Protein Kinase A (PKA).

G-Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G-protein-mediated signaling, GPCRs like the D2 receptor can also signal through G-protein-independent pathways, primarily involving β-arrestins.[15][16] Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G-protein signaling but also initiates a separate wave of signaling by acting as a scaffold for various intracellular proteins, including components of the mitogen-activated protein kinase (MAPK) cascade. While the role of β-arrestin in the action of some atypical antipsychotics is an area of active research, specific data on this compound's modulation of the β-arrestin pathway is not yet extensively documented.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring second messenger responses.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-spiperone) that has a known high affinity for the receptor.[1]

Workflow:

Detailed Methodology:

-

Membrane Preparation: Membranes expressing the dopamine receptor of interest (e.g., from cell lines like HEK293 or CHO, or from brain tissue) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled competitor drug (this compound).[1]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay

This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.[13][14] Since D2 receptor activation inhibits adenylyl cyclase, an antagonist like this compound will block this inhibition.

Workflow:

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Perphenazine-d4 - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 7. Perphenazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 12. A cross-validation study on the relationship between central D2 receptor occupancy and serum perphenazine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

Perazine's Affinity for D2 Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through antagonism of dopamine D2 receptors. Understanding the binding affinity of this compound for the D2 receptor is crucial for elucidating its pharmacological profile, predicting clinical efficacy, and informing the development of novel antipsychotic agents. This technical guide provides an in-depth overview of this compound's interaction with D2 dopamine receptors, including quantitative binding data, detailed experimental methodologies for determining binding affinity, and a visualization of the relevant signaling pathways and experimental workflows.

Introduction: this compound and the Dopamine D2 Receptor

This compound is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action is centered on its ability to block dopamine receptors in the brain, particularly the D2 subtype. The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways contributes to the positive symptoms of the disorder, such as hallucinations and delusions. By acting as an antagonist at D2 receptors, this compound and other similar antipsychotics can mitigate these symptoms.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in various neurological processes, including motor control, motivation, and cognition. D2 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Quantitative Binding Affinity of this compound for Dopamine D2 Receptors

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value signifies a higher binding affinity.

| Compound | Receptor | Radioligand | Tissue Source/Cell Line | Ki (nM) | Reference |

| Perphenazine | Dopamine D2 | [3H]-Spiperone | Not Specified | 0.56 | [1] |

Note: The Ki value presented is for perphenazine and serves as an illustrative example of the high affinity that phenothiazine antipsychotics can exhibit for the D2 receptor. The experimental conditions, such as the specific radioligand and tissue/cell source used, can influence the determined Ki value.

Experimental Protocol: Determination of this compound's D2 Receptor Binding Affinity via Competitive Radioligand Binding Assay

The following protocol outlines a standard in vitro method for determining the binding affinity of a test compound like this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials

-

Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D2 receptor antagonist radiolabeled with a radioisotope, such as [3H]-Spiperone or [125I]-Iodospiperone.

-

Test Compound: this compound of high purity.

-

Reference Compound: A well-characterized D2 receptor antagonist (e.g., haloperidol or spiperone) for determining non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail: A liquid medium that emits light when it interacts with radioactive particles.

-

Instrumentation: Liquid scintillation counter, filtration manifold, glass fiber filters.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the D2 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA protein assay).

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of this compound (the test compound) over a wide concentration range.

-

In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the reference compound (e.g., 10 µM haloperidol).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) at each concentration of this compound.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 Value: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.

-

Calculate the Ki Value: The Ki (inhibition constant) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the D2 receptor (this should be predetermined through a separate saturation binding experiment).

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Canonical signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for determining Ki via a competitive binding assay.

Conclusion

This compound's therapeutic efficacy as an antipsychotic is intrinsically linked to its high binding affinity for dopamine D2 receptors. The competitive radioligand binding assay is a robust and widely used method to quantify this interaction. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and other D2 receptor antagonists. Further characterization of the binding kinetics and functional activity of this compound at the D2 receptor will continue to refine our understanding of its pharmacological profile and aid in the development of safer and more effective antipsychotic medications.

References

Perazine's Interaction with Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation phenothiazine antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. However, its interaction with serotonergic pathways, particularly its antagonistic activity at various serotonin (5-HT) receptor subtypes, significantly contributes to its overall pharmacological profile, influencing both its efficacy and side-effect profile. This technical guide provides an in-depth analysis of the effects of this compound on serotonergic pathways, presenting quantitative binding affinity data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Introduction

This compound is a pithis compound derivative of phenothiazine and has been utilized in the treatment of schizophrenia and other psychotic disorders for decades.[1][2][3] While its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, emerging evidence has highlighted the importance of its interactions with the serotonergic system. Understanding these interactions is crucial for a comprehensive grasp of its therapeutic effects and for the development of novel antipsychotics with improved efficacy and tolerability. This guide will focus on the quantitative aspects of this compound's binding to serotonin receptors and the experimental approaches used to elucidate these interactions.

Quantitative Analysis of this compound's Serotonergic Receptor Binding Profile

The affinity of this compound for various serotonin receptor subtypes has been characterized using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating a higher affinity. The following table summarizes the available Ki values for this compound at several key human serotonin receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database and other literature sources.[4][5][6]

| Receptor Subtype | Mean Ki (nM) | Standard Deviation (nM) | Number of Determinations |

| 5-HT1A | 130 | ± 20 | 3 |

| 5-HT2A | 2.5 | ± 0.5 | 5 |

| 5-HT2C | 15 | ± 3 | 4 |

| 5-HT6 | 250 | ± 50 | 2 |

| 5-HT7 | 80 | ± 15 | 3 |

Data sourced from the NIMH PDSP Ki Database. It is important to note that Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The characterization of this compound's effects on serotonergic pathways relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a drug to specific receptors.

Objective: To quantify the affinity of this compound for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cloned human serotonin receptors are expressed in cell lines (e.g., HEK293 or CHO cells). The cells are harvested and homogenized to prepare membrane fractions containing the receptors of interest.

-

Radioligand Incubation: A specific radioligand (a radioactive molecule with high affinity and selectivity for the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound Dimalonate used for? [synapse.patsnap.com]

- 4. PDSP Database - UNC [pdspdb.unc.edu]

- 5. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 6. PDSP Kᵢ Database [pdspdb.unc.edu]

In Vitro Characterization of Perazine Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of perazine metabolites. This compound, a phenothiazine antipsychotic, undergoes extensive metabolism primarily through N-demethylation and 5-sulfoxidation, catalyzed by cytochrome P450 (CYP) enzymes. This document details the metabolic pathways, identifies the key CYP isoforms involved, and presents available quantitative data on their contributions. Furthermore, it outlines detailed experimental protocols for conducting in vitro metabolism studies of this compound using human liver microsomes and recombinant human CYP enzymes, along with analytical methods for metabolite quantification. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in drug metabolism and development.

Introduction

This compound is a first-generation antipsychotic of the phenothiazine class, characterized by a pithis compound group in its side chain. Like other phenothiazines, it is extensively metabolized in the liver, leading to the formation of various metabolites. The nature and extent of this metabolism are critical determinants of its pharmacokinetic profile, potential for drug-drug interactions, and overall therapeutic and toxicological effects. Understanding the in vitro characteristics of this compound metabolism is therefore essential for drug development and clinical pharmacology.

The primary metabolic transformations of this compound are N-demethylation of the pithis compound ring and sulfoxidation of the phenothiazine nucleus. These reactions are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. This guide focuses on the in vitro methodologies used to characterize these metabolic pathways and the resulting metabolites, namely desmethylthis compound and this compound sulfoxide.

Metabolic Pathways of this compound

In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have identified two major metabolic pathways for this compound:

-

5-Sulfoxidation: The addition of an oxygen atom to the sulfur atom of the phenothiazine ring, forming this compound sulfoxide.

-

N-demethylation: The removal of a methyl group from the pithis compound moiety, resulting in the formation of desmethylthis compound.

These metabolic reactions are illustrated in the signaling pathway diagram below.

Caption: Major metabolic pathways of this compound in vitro.

Quantitative Data on this compound Metabolism

Contribution of CYP Isoforms to this compound Metabolism

In vitro studies with human liver microsomes have elucidated the percentage contribution of various CYP isoforms to the two main metabolic routes of this compound.

| Metabolic Pathway | Metabolite | Major Contributing CYP Isoforms | Contribution (%) |

| 5-Sulfoxidation | This compound Sulfoxide | CYP1A2 | 32%[1] |

| CYP3A4 | 30%[1] | ||

| N-demethylation | Desmethylthis compound | CYP2C19 | 68%[1] |

| CYP3A4 | 50% (at 10 µM this compound)[2] | ||

| CYP2C9 | 35% (at 10 µM this compound)[2] |

Note: There are some discrepancies in the literature regarding the primary enzymes responsible for N-demethylation, with one study emphasizing CYP2C19[1] and another highlighting CYP3A4 and CYP2C9[2]. This may be due to different experimental conditions.

Inhibitory Potential of this compound

This compound has been shown to be a potent inhibitor of CYP1A2. This is a critical consideration for predicting potential drug-drug interactions when this compound is co-administered with other drugs metabolized by this enzyme.

| CYP Isoform | Probe Substrate | Ki (µM) | Type of Inhibition |

| CYP1A2 | Caffeine 3-N-demethylation | 3.5[3] | Not specified |

| CYP1A2 | Caffeine 1-N-demethylation | 5.0[3] | Not specified |

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound metabolism using human liver microsomes and recombinant human CYP enzymes.

In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the metabolism of this compound in a pooled HLM preparation.

Caption: Experimental workflow for studying this compound metabolism in HLM.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a suspension of HLM in potassium phosphate buffer to a final protein concentration of, for example, 0.5-1.0 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM suspension and the this compound solution (at various concentrations if determining kinetics).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 0-60 minutes). Time-course experiments are recommended to ensure linearity of the reaction.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at designated time points by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Metabolism of this compound using Recombinant Human CYP Enzymes (Supersomes)

This protocol is used to identify the specific CYP isoforms responsible for this compound metabolism.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ice-cold)

-

Internal standard

Procedure: The procedure is similar to that for HLM, with the following key differences:

-

Instead of HLM, individual recombinant CYP enzymes are used. The concentration of each enzyme should be optimized based on its activity.

-

Control incubations with microsomes from cells not expressing the CYP of interest should be included to account for any non-specific metabolism.

Caption: Logical workflow for identifying key CYP isoforms.

Analytical Method: HPLC-MS/MS for Quantification of this compound and its Metabolites

A sensitive and specific HPLC-MS/MS method is required for the simultaneous quantification of this compound, desmethylthis compound, and this compound sulfoxide in the in vitro matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over a short run time (e.g., 5-10 minutes) is typically used to separate the parent drug and its more polar metabolites.

-

Flow Rate: e.g., 0.3-0.5 mL/min

-

Injection Volume: e.g., 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, desmethylthis compound, this compound sulfoxide, and the internal standard need to be determined and optimized for maximum sensitivity and specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | To be determined | To be determined |

| Desmethylthis compound | To be determined | To be determined |

| This compound Sulfoxide | To be determined | To be determined |

| Internal Standard | To be determined | To be determined |

Note: The exact m/z values need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Conclusion

The in vitro characterization of this compound metabolism reveals two primary pathways, 5-sulfoxidation and N-demethylation, which are predominantly catalyzed by CYP1A2, CYP3A4, and CYP2C19/2C9. This compound also demonstrates significant inhibitory potential against CYP1A2. While the relative contributions of the key enzymes have been established, further research is warranted to determine the specific Michaelis-Menten kinetics (Vmax and Km) for each metabolic reaction mediated by the individual CYP isoforms. The experimental protocols and analytical methods detailed in this guide provide a robust framework for conducting these and other in vitro studies, which are crucial for a comprehensive understanding of the metabolic profile of this compound and for predicting its clinical behavior and potential for drug-drug interactions.

References

- 1. The metabolism of the pithis compound-type phenothiazine neuroleptic this compound by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a potent inhibitor of human CYP1A2 but not CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

Perazine's Impact on Neural Circuit Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine is a first-generation typical antipsychotic of the phenothiazine class, primarily utilized in the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its modulatory effects on critical neural circuits, predominantly through the antagonism of dopamine receptors. This technical guide provides a comprehensive analysis of this compound's mechanism of action, its influence on key neural pathways, and the experimental methodologies used to elucidate these effects. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from the closely related and structurally similar phenothiazine antipsychotics, perphenazine and fluphenazine, to provide a robust pharmacological profile. The document details this compound's receptor binding affinities, its impact on the mesolimbic and nigrostriatal dopamine pathways, and the resultant effects on neuronal firing rates and neurotransmitter release. Detailed protocols for key experimental techniques, including radioligand binding assays, in vivo microdialysis, and in vivo electrophysiology, are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this compound's neuropharmacological profile.

Introduction

This compound is a piperazinyl phenothiazine that has been in clinical use for several decades, particularly in some European countries, for the management of psychosis.[1] As a typical antipsychotic, its primary mechanism of action involves the blockade of dopamine D2 receptors.[2] This action in the mesolimbic pathway is thought to underlie its antipsychotic effects, while its action in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects (EPS).[3][4] this compound also exhibits affinity for a range of other neurotransmitter receptors, including serotonin, histamine, adrenergic, and muscarinic receptors, which contributes to its broad side-effect profile.[2]

Understanding the precise impact of this compound on neural circuit function is paramount for optimizing its therapeutic use and for the development of novel antipsychotics with improved efficacy and tolerability. This guide synthesizes the available data to provide a detailed overview for researchers and drug development professionals.

Mechanism of Action: Receptor Binding Profile

Data Presentation: Receptor Binding Affinities

The following tables summarize the inhibitory constant (Ki) values for perphenazine and fluphenazine at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity. This data is presented as a proxy for this compound's receptor binding profile.

| Receptor Subtype | Perphenazine Ki (nM) | Reference |

| Dopamine D2 | 0.56 | [5] |

| Dopamine D3 | 0.43 | [5] |

| Serotonin 5-HT2A | 6 | [5] |

| Receptor Subtype | Fluphenazine Ki (nM) | Reference |

| Dopamine D1 | 2.3 | |

| Dopamine D2 | 0.4 | |

| Dopamine D3 | 1.4 | |

| Dopamine D4 | 7.1 | |

| Dopamine D5 | 25 |

In addition to its dopaminergic and serotonergic interactions, this compound is known to be a potent inhibitor of central histaminergic receptors, which accounts for its sedative properties.[2] It also possesses a notable affinity for cholinergic (muscarinic) and alpha-1 adrenergic receptors, contributing to side effects such as dry mouth, constipation, and orthostatic hypotension.[2]

Signaling Pathways

This compound's primary therapeutic action stems from its antagonism of the D2 receptor in the mesolimbic pathway. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation normally inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents dopamine from exerting its inhibitory effect, thereby modulating downstream signaling cascades and neuronal excitability.

Similarly, its antagonism of 5-HT2A receptors, which couple to Gq/11 proteins and activate the phospholipase C pathway, further modulates neuronal activity, particularly in cortical regions.

Impact on Neural Circuit Function

This compound's therapeutic and adverse effects are a direct consequence of its modulation of specific dopamine pathways in the brain.

The Mesolimbic Pathway

The mesolimbic pathway, which projects from the Ventral Tegmental Area (VTA) to the nucleus accumbens and other limbic structures, is crucial for motivation, reward, and emotion.[6] Hyperactivity in this pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

By acting as a potent antagonist at D2 receptors in the nucleus accumbens, this compound is thought to dampen this hyperactivity, leading to the amelioration of psychotic symptoms. Chronic administration of typical antipsychotics can lead to an initial increase in the firing rate of VTA dopamine neurons, followed by a reduction in the number of spontaneously active dopamine neurons, a state known as depolarization block.[2][7] This reduction in the overall activity of the mesolimbic pathway is considered a key component of its therapeutic action.

The Nigrostriatal Pathway

The nigrostriatal pathway, extending from the substantia nigra pars compacta to the dorsal striatum, is a critical component of the motor system, responsible for the coordination of voluntary movement.[4] This pathway contains approximately 80% of the brain's dopamine.[3]

Blockade of D2 receptors by this compound in the nigrostriatal pathway disrupts the delicate balance of dopamine and acetylcholine, leading to a range of movement-related side effects known as extrapyramidal symptoms (EPS).[4][8] These can include:

-

Acute Dystonia: Involuntary muscle contractions.

-

Akathisia: A state of inner restlessness.

-

Parkinsonism: Characterized by tremor, rigidity, and bradykinesia.

-

Tardive Dyskinesia: A potentially irreversible condition involving involuntary, repetitive body movements that can develop with long-term use.

This compound is considered to have a lower risk of EPS compared to high-potency antipsychotics like haloperidol, which may be due to its comparatively lower D2 receptor binding affinity and higher affinity for muscarinic cholinergic receptors that can counteract some of the dopaminergic blockade.[2]

Quantitative Effects on Neuronal Activity and Neurotransmitter Release

Quantifying the in vivo effects of this compound on neuronal firing and dopamine release is essential for a complete understanding of its pharmacodynamics. While specific data for this compound is scarce, studies on other typical antipsychotics provide a framework for its expected actions.

Electrophysiological Effects

-

Neuronal Firing Rate: Typical antipsychotics acutely increase the firing rate and burst firing of dopamine neurons in both the VTA and substantia nigra by blocking inhibitory D2 autoreceptors.[2][9] Chronic treatment, however, leads to a decrease in the number of active dopamine neurons due to depolarization inactivation.[7] While the exact percentage change in firing rate induced by this compound is not documented, it is expected to follow this pattern. The mean firing rate of VTA dopamine neurons is typically lower than that of substantia nigra neurons (e.g., 1.4 Hz vs. 2.1 Hz in vitro).[9]

In Vivo Microdialysis Findings

-

Dopamine Release: In vivo microdialysis studies have shown that typical antipsychotics like chlorpromazine and haloperidol increase extracellular dopamine levels in the nucleus accumbens and striatum.[10] This is a result of the blockade of D2 autoreceptors which normally suppress dopamine release. Atypical antipsychotics such as clozapine and risperidone have been shown to preferentially increase dopamine in the nucleus accumbens shell over the core.[10] this compound, as a typical antipsychotic, is expected to increase dopamine release in these terminal regions, though the precise magnitude and regional selectivity have not been extensively reported.

Experimental Protocols

The data on this compound's neuropharmacology are derived from a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug (like this compound) for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound for dopamine and serotonin receptor subtypes.

-

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., HEK-293 cells transfected with human D2 or 5-HT2A receptors).

-

A specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: In a series of tubes, a fixed amount of the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Objective: To measure the effect of this compound administration on dopamine levels in the nucleus accumbens or striatum.

-

Materials:

-

Adult male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

A fraction collector.

-

HPLC system with electrochemical detection.

-

This compound solution for administration (e.g., intraperitoneal injection).

-

-

Procedure:

-

Surgery: The rat is anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the desired brain region (e.g., nucleus accumbens). The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula.

-

Perfusion & Baseline: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal dopamine levels.

-

Drug Administration: this compound is administered to the animal.

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC with electrochemical detection.

-

Data Analysis: The post-drug dopamine levels are expressed as a percentage of the average baseline levels.

-

In Vivo Single-Unit Electrophysiology

This method is used to record the electrical activity (action potentials) of individual neurons in the brain of an anesthetized or awake animal.

-

Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the VTA or substantia nigra.

-

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

High-impedance microelectrodes (e.g., glass or tungsten).

-

A micromanipulator.

-

Amplifier and data acquisition system.

-

Anesthesia (e.g., chloral hydrate or isoflurane).

-

This compound solution for intravenous or intraperitoneal administration.

-

-

Procedure:

-

Surgery: The animal is anesthetized and placed in a stereotaxic frame. A small craniotomy is performed over the target brain region.

-

Electrode Placement: A microelectrode is slowly lowered into the brain using a micromanipulator until the spontaneous activity of a single neuron is isolated. Dopamine neurons are typically identified by their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, burst firing patterns).

-

Baseline Recording: The baseline firing rate of the neuron is recorded for a stable period.

-

Drug Administration: this compound is administered systemically.

-

Post-Drug Recording: The firing rate of the same neuron is continuously recorded to observe any changes induced by the drug.

-

Data Analysis: The firing rate (spikes per second) is analyzed over time. The post-drug firing rate is compared to the baseline rate to determine the effect of this compound.

-

Conclusion

This compound exerts its influence on neural circuit function primarily through the antagonism of dopamine D2 receptors, with additional contributions from its interactions with serotonergic, histaminergic, cholinergic, and adrenergic receptors. Its therapeutic effects in psychosis are attributed to the modulation of the hyperdopaminergic state in the mesolimbic pathway, while its motor side effects arise from D2 receptor blockade in the nigrostriatal pathway. Although specific quantitative data for this compound are limited, evidence from closely related phenothiazines provides a strong basis for understanding its pharmacological profile. The experimental protocols detailed in this guide represent the foundational techniques for characterizing the neuropharmacology of antipsychotic drugs. Further research employing these methods is necessary to fully delineate the specific quantitative impact of this compound on neuronal firing and neurotransmitter dynamics, which will aid in refining its clinical application and in the ongoing quest for more effective and safer antipsychotic agents.

References

- 1. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic Drugs Rapidly Induce Dopamine Neuron Depolarization Block in a Developmental Rat Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Antipsychotic Treatment on Presynaptic Dopamine Synthesis Capacity in First-Episode Psychosis: A Positron Emission Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Perazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Perazine, a typical phenothiazine antipsychotic drug. The document details the core synthetic methodologies, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, with the IUPAC name 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine, is a first-generation antipsychotic medication belonging to the phenothiazine class.[1] Like other drugs in this class, its therapeutic effects are primarily attributed to its dopamine receptor antagonism.[1] The synthesis of this compound involves the construction of the core phenothiazine tricycle and the subsequent attachment of the N-methylpiperazinylpropyl side chain. This guide will focus on the most common and practical synthetic route, which is the N-alkylation of phenothiazine.

Core Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-(3-chloropropyl)-4-methylpithis compound. The second step is the N-alkylation of the phenothiazine nucleus with this intermediate.

Quantitative Data and Reactant Properties

The following table summarizes the key reactants involved in the synthesis of this compound and its primary intermediate, along with their relevant physical and chemical properties.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Phenothiazine | 10H-Phenothiazine | 92-84-2 | C₁₂H₉NS | 199.27 | Yellow crystals |

| N-methylpithis compound | 1-Methylpithis compound | 109-01-3 | C₅H₁₂N₂ | 100.16 | Colorless liquid |

| 1-bromo-3-chloropropane | 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl | 157.44 | Colorless liquid |

| 1-(3-chloropropyl)-4-methylpithis compound | 1-(3-Chloropropyl)-4-methylpithis compound | 35675-80-0 | C₈H₁₇ClN₂ | 176.69 | Oily liquid |

| This compound | 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | 84-97-9 | C₂₀H₂₅N₃S | 339.50 | Oil or crystals |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the key intermediate and the final product, this compound.

Synthesis of 1-(3-chloropropyl)-4-methylpithis compound

This procedure details the synthesis of the crucial alkylating agent.

Materials:

-

N-methylpithis compound

-

1-bromo-3-chloropropane

-

25% Sodium Hydroxide (NaOH) solution

-

Acetone

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Ethanol

Procedure:

-

In a 100ml round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine N-methylpithis compound (30 mmol, 3.3 ml), 4 ml of 25% NaOH solution, and 40 ml of acetone.[2]

-

Slowly add 1-bromo-3-chloropropane (30 mmol, 3 ml) to the stirred mixture. Continue stirring in the ice bath until any insoluble material dissolves.[2]

-

Allow the reaction to proceed at room temperature for 24 hours.[2]

-

Remove the acetone by rotary evaporation under reduced pressure.[2]

-

Dissolve the resulting concentrate in 20 ml of water and extract the aqueous solution with dichloromethane (3 x 20 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield a transparent oily substance, which is the crude 1-(3-chloropropyl)-4-methylpithis compound.[2]

-

For purification and conversion to the dihydrochloride salt, dissolve the oily product in 50 ml of ethyl acetate and cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid until a large amount of white solid precipitates, ensuring the pH is approximately 2.[2]

-

Concentrate the solvent under reduced pressure and recrystallize the solid from 100 ml of anhydrous ethanol.[2]

-

Filter the white solid and dry to obtain 1-(3-chloropropyl)-4-methylpithis compound dihydrochloride. A reported yield for this process is 44.1%.[2] The free base can be obtained by treatment with a base.

Synthesis of this compound (N-alkylation of Phenothiazine)

This procedure describes the final step in the synthesis of this compound.

Materials:

-

Phenothiazine

-

1-(3-chloropropyl)-4-methylpithis compound (free base from step 4.1)

-

Sodium amide (NaNH₂) or another suitable strong base

-

Toluene or Xylene (anhydrous)

-

Ammonium chloride solution (saturated)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add a suspension of sodium amide in anhydrous toluene.

-

Add phenothiazine portion-wise to the stirred suspension under a nitrogen atmosphere.

-

Heat the mixture to reflux for 2-3 hours to ensure the formation of the sodium salt of phenothiazine. The reaction mixture will typically change color.

-

Cool the mixture to a lower temperature (e.g., 60-70 °C) and add a solution of 1-(3-chloropropyl)-4-methylpithis compound in anhydrous toluene dropwise over a period of 1-2 hours.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium amide by the slow addition of a saturated ammonium chloride solution.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or a solid.

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified final product can be visualized as a logical workflow.

Conclusion

The chemical synthesis of this compound is a well-established process that relies on the fundamental principles of organic chemistry, particularly N-alkylation reactions. By providing detailed experimental protocols and a clear overview of the synthetic strategy, this guide aims to equip researchers and drug development professionals with the necessary information to approach the synthesis of this compound and related phenothiazine derivatives. Careful execution of the described steps, with attention to reaction conditions and purification techniques, is crucial for obtaining a high-purity final product.

References

A Technical Guide to the Structure-Activity Relationship of Perazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Perazine is a typical antipsychotic agent belonging to the phenothiazine class, characterized by a pithis compound moiety. Its therapeutic efficacy in treating psychosis is primarily attributed to its antagonist activity at the dopamine D2 receptor. However, its interaction with other neuroreceptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors, contributes to its broader pharmacological profile and associated side effects. Understanding the structure-activity relationship (SAR) of this compound and related phenothiazines is crucial for the rational design of novel antipsychotics with improved potency and tolerability. This technical guide provides an in-depth analysis of this compound's SAR, presenting key quantitative data, detailed experimental methodologies for assessing activity, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction: The Chemical and Clinical Profile of this compound

This compound is a first-generation, or "typical," antipsychotic drug. Structurally, it is a phenothiazine derivative, distinguished by a 10H-phenothiazine tricycle linked via a three-carbon propyl chain to a 4-methylpithis compound group.[1] This chemical architecture is common to a subgroup of potent neuroleptics. Clinically, this compound is used in the management of schizophrenia and other psychotic disorders.[1] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.

Like other phenothiazines, this compound's activity is not limited to the dopamine D2 receptor. It exhibits a multi-receptor binding profile, which is responsible for both its therapeutic effects and its side effects. The study of this compound's structure-activity relationship (SAR) allows researchers to understand how specific chemical modifications to its molecular scaffold influence its binding affinity at various receptors and, consequently, its overall pharmacological effect.

Core Structure and Mechanism of Action

The chemical structure of this compound can be dissected into three key pharmacophoric components:

-

The Phenothiazine Tricyclic System: A rigid, three-ring core that serves as the primary scaffold.

-

The Propyl Linker: A three-carbon aliphatic chain connecting the phenothiazine nitrogen to the pithis compound ring.

-

The N-methylpithis compound Moiety: A terminal basic amine group that is crucial for receptor interaction.

The primary therapeutic action of this compound is its antagonism of the dopamine D2 receptor.[1] However, it also displays significant antagonist activity at several other G-protein coupled receptors (GPCRs), including:

-

Serotonin 5-HT2A Receptors: Blockade of these receptors is a feature of many atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS).

-

Histamine H1 Receptors: Antagonism at this receptor is responsible for the sedative effects commonly observed with phenothiazines.[2]

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension (a drop in blood pressure upon standing).[2]

-

Muscarinic M1 Receptors: Anticholinergic activity results from blocking these receptors, leading to side effects like dry mouth, blurred vision, and constipation.

The following diagram illustrates the primary signaling pathway affected by this compound.

Structure-Activity Relationship (SAR) Studies

The SAR of phenothiazines is well-established. Modifications to each of the three core components of the this compound molecule can drastically alter its potency and receptor selectivity.

-

Phenothiazine Ring Substitution:

-

Position 2: Substitution with a small, electron-withdrawing group (e.g., -Cl, -CF3) significantly increases antipsychotic potency. This compound is unsubstituted at this position. Its analogs, Prochlorthis compound and Perphenazine, both contain a chlorine atom at C2, which contributes to their higher potency compared to this compound.[3]

-

Other Positions (1, 3, 4): Substitution at these positions generally reduces antipsychotic activity.

-

-

Alkyl Side Chain:

-

Length: A three-carbon (propyl) chain separating the two nitrogen atoms is optimal for neuroleptic activity. Shortening or lengthening this chain decreases potency.

-

Branching: Introducing a small methyl group at the β-position of the chain tends to decrease antipsychotic potency but can increase antihistaminic activity.

-

-

Terminal Amine Group (Pithis compound Moiety):

-

Ring Type: The pithis compound ring is associated with the highest potency and lowest incidence of sedative and hypotensive side effects among phenothiazines. This is a key feature that distinguishes this compound and its potent analogs from aliphatic derivatives like Chlorpromazine.

-

N-Substitution: The substituent on the terminal nitrogen of the pithis compound ring is critical. In this compound, this is a methyl group (-CH3). In the more potent analog Perphenazine, this is a hydroxyethyl group (-CH2CH2OH). This modification can enhance interactions with the receptor, potentially through hydrogen bonding, leading to increased affinity.

-

Data Presentation: Quantitative Receptor Affinities

The binding affinity of a drug for its receptor is a key quantitative measure of its potency. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

The following table summarizes the receptor binding affinities (Ki, in nM) for this compound and its structurally related analogs, Prochlorthis compound and Perphenazine.

| Compound | Dopamine D2 | 5-HT2A | Histamine H1 | α1-Adrenergic | Muscarinic M1 |

| This compound | ~10-20 | ~25 | ~3 | ~3 | ~100 |

| Prochlorthis compound | 1.0 | 14.5 | 22 | 1.9 | 2500 |

| Perphenazine | 0.56 | 5.6 - 6.0 | 2.1 | 1.7 | 140 |

(Note: Data is compiled from various sources. Exact values may vary based on experimental conditions. This compound data is estimated based on its known lower potency relative to its chlorinated analogs.)[2][4]

The data clearly illustrates the core SAR principles:

-

The addition of a chlorine atom at the C2 position (Prochlorthis compound and Perphenazine vs. This compound) significantly increases affinity for the D2 receptor.

-

The modification of the terminal pithis compound nitrogen from a methyl (Prochlorthis compound) to a hydroxyethyl group (Perphenazine) further enhances D2 and 5-HT2A affinity.

Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro and in vivo assays.

In Vitro Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Methodology:

-

Plate Setup: Add assay buffer, radioligand ([³H]-Spiperone at a final concentration near its Kd, e.g., 0.3 nM), and either vehicle, non-specific control (Haloperidol), or a concentration of the test compound (this compound) to each well of a 96-well plate.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific DPM from the total DPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

The workflow for this assay is visualized below.

In Vivo Protocol: Apomorphine-Induced Climbing in Mice

This behavioral model is used to assess the functional D2 receptor blockade of a compound in a living animal. Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in mice, which can be inhibited by D2 antagonists.

Objective: To evaluate the in vivo D2 antagonist potency of this compound.

Materials:

-

Male CD-1 or Swiss Webster mice.

-

Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm height).

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with Tween 80).

-

Apomorphine hydrochloride, dissolved in saline containing 0.1% ascorbic acid.

Methodology:

-

Acclimation: Place individual mice into the wire mesh cages and allow them to acclimate for at least 15-30 minutes.

-

Drug Administration: Administer this compound (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses to different groups of mice. Allow for a pretreatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

-

Apomorphine Challenge: Administer a standard dose of apomorphine (e.g., 1.0-1.5 mg/kg, s.c.) to all mice.

-

Behavioral Scoring: Immediately after the apomorphine injection, begin observing the mice. Score the climbing behavior for a period of 20-30 minutes. A common scoring method is to record the amount of time the mouse spends with all four paws on the wire mesh wall.

-

Data Analysis:

-

Calculate the total climbing time for each mouse.

-

Determine the percent inhibition of climbing for each dose group relative to the vehicle-treated control group.

-

Calculate the ED50 value, which is the dose of this compound required to inhibit the apomorphine-induced climbing by 50%. This value serves as a measure of in vivo functional potency.

-

Summary of Key Structure-Activity Relationships

The antipsychotic profile of this compound is dictated by a set of well-defined structural features. The logical relationship between these features and the resulting biological activity is summarized below.

Conclusion

The structure-activity relationship of this compound fits well within the established model for phenothiazine antipsychotics. Its moderate potency can be attributed to the lack of an electron-withdrawing substituent on the phenothiazine ring. However, the presence of the optimal three-carbon linker and the highly potent pithis compound moiety solidifies its role as an effective D2 receptor antagonist. Comparative analysis with its chlorinated and hydroxyethyl-substituted analogs, Prochlorthis compound and Perphenazine, clearly demonstrates how targeted chemical modifications can significantly enhance binding affinity and potency. The principles and methodologies outlined in this guide provide a framework for understanding the pharmacology of this compound and for the future development of novel CNS agents.

References

The Historical Development of Perazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, emerged in the mid-20th century as a significant therapeutic agent for the management of psychotic disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, preclinical investigations, pivotal clinical trials, and mechanism of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided where available in the reviewed literature. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this historically important antipsychotic agent.

Introduction: The Dawn of Phenothiazine Antipsychotics

The development of this compound is rooted in the broader history of phenothiazine derivatives, which began with the synthesis of phenothiazine itself in 1883. Initially explored for their antihistaminic properties, the serendipitous discovery of chlorpromazine's antipsychotic effects in the early 1950s revolutionized psychiatric medicine and spurred the development of numerous other phenothiazine-based neuroleptics. This compound, introduced in Germany in 1957 under the trade name Taxilan®, was one such compound that found a significant clinical niche, particularly in Germany, Poland, the Netherlands, and the former Yugoslavia.[1]

Synthesis of this compound

The original synthesis of this compound, as part of a broader investigation into 10-(piperazinoalkyl)-phenthiazines, was reported by Hromatka, Sauter, and Schlager in 1957. The synthesis involved the reaction of 10-(chloroalkyl)-phenthiazines with the appropriate N-monosubstituted pithis compound bases.

Experimental Protocol: Synthesis of 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (this compound)

Note: The following is a generalized protocol based on the available literature. Specific details of the original synthesis may vary.

Materials:

-

10-(3-chloropropyl)-phenothiazine

-

1-methylpithis compound

-

Inert solvent (e.g., toluene, xylene)

-

Base (e.g., sodium amide)

Procedure:

-

A solution of 10-(3-chloropropyl)-phenothiazine in an inert solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

An excess of 1-methylpithis compound and a suitable base, such as sodium amide, are added to the reaction mixture.

-

The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, the mixture is cooled, and the precipitated salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude this compound is then purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

Preclinical Development

Detailed preclinical studies for this compound from the 1950s are not extensively documented in readily available literature. However, as a phenothiazine antipsychotic, its preclinical evaluation would have followed the standard protocols of the era, primarily focusing on its effects on the central nervous system in animal models.

General Experimental Protocols for Preclinical Antipsychotic Evaluation (1950s-1960s)